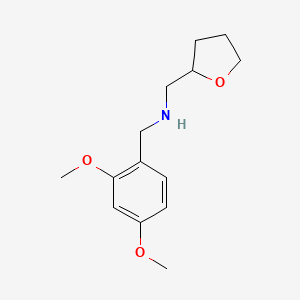

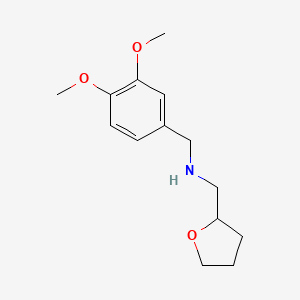

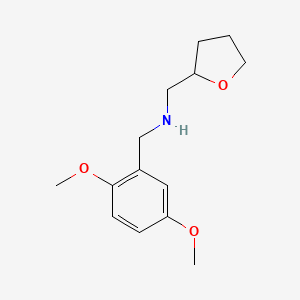

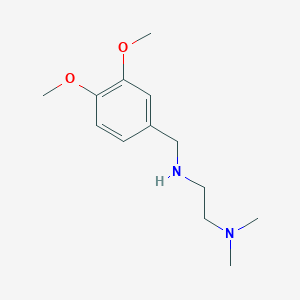

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

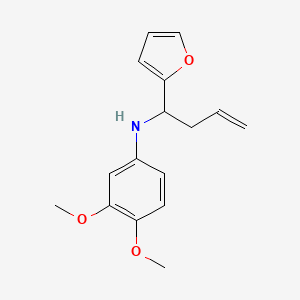

“N’-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine” is an organic compound. The “3,4-Dimethoxy-benzyl” part suggests the presence of a benzene ring with two methoxy groups (-OCH3) attached at the 3rd and 4th positions. The “N,N-dimethyl-ethane-1,2-diamine” part indicates the presence of an ethane backbone with amine (-NH2) groups at both ends, and each of these amines is further substituted with a methyl group (-CH3) .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxybenzyl halide with N,N-dimethylethane-1,2-diamine. The halide would serve as an electrophile, while the amine would act as a nucleophile .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with two methoxy groups and a N,N-dimethylethane-1,2-diamine chain. The benzene ring contributes to the compound’s stability and rigidity, while the amine groups may participate in hydrogen bonding .

Chemical Reactions Analysis

Amines, such as N,N-dimethylethane-1,2-diamine, are basic and can react with acids to form salts. They can also undergo reactions with electrophiles due to the lone pair of electrons on the nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. The presence of a benzene ring could contribute to the compound’s stability and may also affect its solubility .

Applications De Recherche Scientifique

Application 1: Protective Group for Thiol Moiety

Scientific Field

Nano Research

Summary of Application

The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .

Methods of Application

The protective group is introduced to the thiol moiety to increase its solubility and stability. The group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .

Results or Outcomes

The resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

Application 2: Fuel for Microbial Fuel Cell (MFC)

Scientific Field

Biochemistry

Methods of Application

The compound is introduced into a microbial fuel cell as a source of energy. The microbes in the cell metabolize the compound, generating electricity .

Results or Outcomes

The use of 3,4-Dimethoxybenzyl alcohol in a microbial fuel cell results in the generation of power .

Application 3: In Situ Deprotection/Deposition of Extended Aromatic Thiolate Monolayers

Summary of Application

The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .

Results or Outcomes

Application 4: Oxidant in Organic Synthesis

Scientific Field

Organic Chemistry

Summary of Application

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Methods of Application

DDQ is used in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Results or Outcomes

DDQ has found broad utility as a stoichiometric oxidant in organic synthesis .

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-15(2)8-7-14-10-11-5-6-12(16-3)13(9-11)17-4/h5-6,9,14H,7-8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISCZWBNIQPITJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,4-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

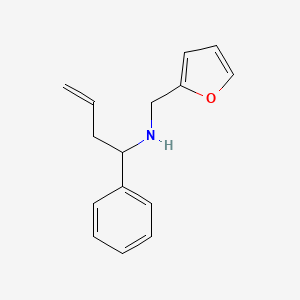

![Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-but-3-enyl]-amine](/img/structure/B1306306.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)